
4-Bromo-3-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30BrNSn. It is a derivative of pyridine, where the 4-position is substituted with a bromine atom and the 3-position is substituted with a tributylstannyl group. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tributylstannyl)pyridine typically involves the stannylation of 4-bromo-3-iodopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture under an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling reactions.
Scientific Research Applications
4-Bromo-3-(tributylstannyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the development of new materials with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group and the bromine atom. The stannyl group can undergo oxidative addition with palladium catalysts, facilitating coupling reactions. The bromine atom can be substituted by nucleophiles, leading to the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trimethylstannyl)pyridine
- 4-Bromo-3-(triethylstannyl)pyridine
- 4-Bromo-3-(triphenylstannyl)pyridine
Uniqueness
4-Bromo-3-(tributylstannyl)pyridine is unique due to its specific stannyl group, which provides distinct reactivity and selectivity in coupling reactions compared to other stannylated pyridines .
Properties
Molecular Formula |
C17H30BrNSn |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
(4-bromopyridin-3-yl)-tributylstannane |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
InChI Key |
CJXYLHAICTVVMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



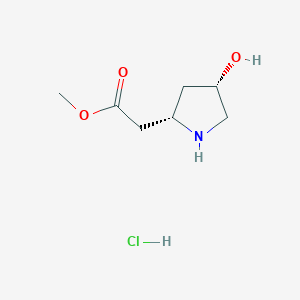
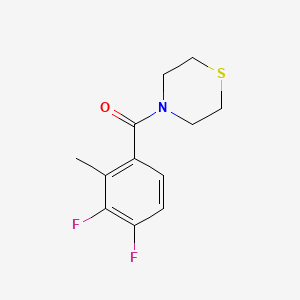
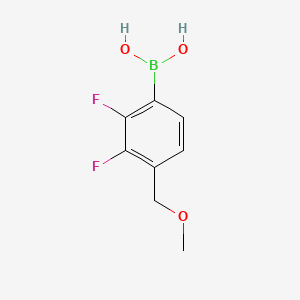
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
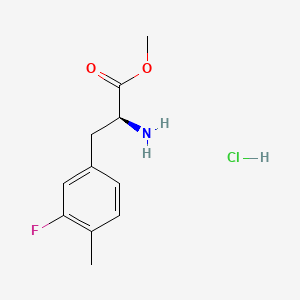
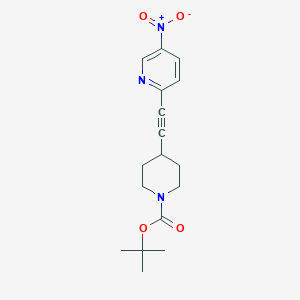
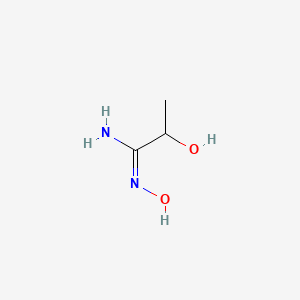


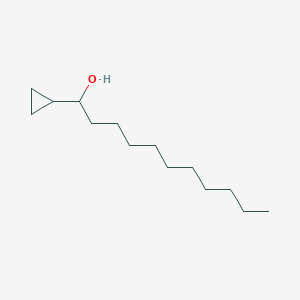


![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)
